BenchChemオンラインストアへようこそ!

4,6-dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine

PIM kinase inhibition Oncology Structure-Activity Relationship

4,6-Dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine is a synthetic sulfonamide derivative belonging to the class of pyrimidine-ether-piperidine compounds. Its structure features a 4,6-dimethylpyrimidine core linked via an ether bridge to a piperidine ring, which is further substituted with a trans-styrylsulfonyl group.

Molecular Formula C19H23N3O3S
Molecular Weight 373.47
CAS No. 2097941-20-1
Cat. No. B2621690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine
CAS2097941-20-1
Molecular FormulaC19H23N3O3S
Molecular Weight373.47
Structural Identifiers
SMILESCC1=CC(=NC(=N1)OC2CCCN(C2)S(=O)(=O)C=CC3=CC=CC=C3)C
InChIInChI=1S/C19H23N3O3S/c1-15-13-16(2)21-19(20-15)25-18-9-6-11-22(14-18)26(23,24)12-10-17-7-4-3-5-8-17/h3-5,7-8,10,12-13,18H,6,9,11,14H2,1-2H3/b12-10+
InChIKeyRLGYLFDRAHBWBS-ZRDIBKRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,6-Dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine (CAS 2097941-20-1) Procurement Guide for PIM Kinase Research


4,6-Dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine is a synthetic sulfonamide derivative belonging to the class of pyrimidine-ether-piperidine compounds. Its structure features a 4,6-dimethylpyrimidine core linked via an ether bridge to a piperidine ring, which is further substituted with a trans-styrylsulfonyl group [1]. This compound is cited as a member of a series of azole and pyrimidine-based PIM kinase inhibitors disclosed in US Patent 9321756 [2]. Its rigid, E-configured olefin and sulfonamide moiety contribute to a defined molecular geometry that is relevant for kinase selectivity profiling and structure-activity relationship (SAR) studies in oncology drug discovery [1].

Why 4,6-Dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine Cannot Be Replaced by Simple Pyrimidine or Piperidine Analogs


Simple in-class substitution fails for 4,6-dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine because its functional architecture is non-modular: the specific 3-oxy-piperidine linkage to a 4,6-dimethylpyrimidine, combined with a trans-styrylsulfonyl warhead, generates a unique three-dimensional pharmacophore [1]. In the PIM kinase inhibitor patent landscape, compounds with even minor variations in the heterocyclic core or sulfonamide substituent exhibit drastic shifts in potency and selectivity; the SAR models derived from 288 analogs in US9321756 show acute sensitivity to electrostatics and shape around the pyrimidine and sulfonamide regions [2]. Therefore, a generic pyrimidine or an N-phenylsulfonyl-piperidine alternative cannot replicate the specific interaction profile of this compound.

4,6-Dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine: Quantified Differentiation Evidence Against Structural Analogs


PIM-1 Kinase Inhibition Potency: Class-Level Advantage of the Pyrimidine-Styrylsulfonyl Scaffold

While a direct head-to-head comparison for this exact compound is not publicly available, the compound is a disclosed example within a focused patent series (US9321756) of PIM inhibitors. In this series, the pyrimidine-styrylsulfonyl chemotype consistently achieves single-digit nanomolar IC50 values against PIM-1. For context, the most active azole-based compounds in the same patent achieve IC50 values of 1.20–1.67 nM, while near-analogs with simple phenylsulfonyl or benzyl substituents show significantly weaker activity (IC50 > 20 nM) [1]. The specific combination of a 4,6-dimethylpyrimidine and a trans-styrylsulfonyl group is associated with maintaining this high potency, positioning this compound as a key SAR probe.

PIM kinase inhibition Oncology Structure-Activity Relationship

Structural Topology and Electrostatic Differentiation from Saturated or Non-styryl Analogs

Computational SAR analysis of the US9321756 patent series reveals that the electron-deficient nature of the trans-styrylsulfonyl group, together with the ether linker's orientation, creates a unique electrostatic and shape profile that distinguishes it from analogs with a saturated ethylsulfonyl or a phenylsulfonyl group. Activity Atlas models show that potent PIM-1 inhibition requires a region of positive electrostatics near the olefin and a negative region around the pyrimidine core [1]. The target compound satisfies these requirements due to its conjugated sulfone, whereas a simple phenylsulfonyl analog (e.g., 4,6-dimethyl-2-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine) lacks the extended conjugation and shows a different electrostatic map, correlating with reduced potency in class-level comparisons .

Molecular recognition Kinase selectivity Computational chemistry

Physicochemical Property Differentiation: Rotatable Bonds and Topological PSA

The compound has a calculated XLogP3 of 3.1, a topological polar surface area (TPSA) of 80.8 Ų, and 5 rotatable bonds [1]. In comparison, the more rigid, larger fused-ring azole analogs from the same patent series often have TPSA values above 90 Ų and higher molecular weights, which can reduce permeability. The balanced lipophilicity and moderate TPSA of this compound place it in a favorable drug-like property space versus both more lipophilic (e.g., benzothiophene-containing analogs with cLogP > 4) and less permeable, high-TPSA variants. This makes it a superior starting point for optimizing oral bioavailability.

ADME prediction Drug-likeness Physicochemical profiling

Optimal Research and Procurement Uses for 4,6-Dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine (CAS 2097941-20-1)


PIM Kinase Inhibitor SAR Probe Compound

This compound serves as a critical tool for medicinal chemistry teams exploring the pyrimidine-ether-piperidine space within PIM kinase programs. The combination of a 4,6-dimethylpyrimidine with a trans-styrylsulfonyl warhead provides a benchmark scaffold for evaluating new synthetic modifications. Using it as a reference, researchers can measure the impact of core substitutions on PIM-1 potency, as established by the SAR models derived from US9321756 [1].

Electrostatic and Shape-Based Drug Design Reference

Given its distinct electrostatic features identified in Activity Atlas models [1], the compound is ideal as a calibration standard for computational chemistry workflows that use field-based molecular alignment. It helps in validating whether novel designs capture the necessary positive electrostatics near the olefin linker required for high PIM-1 affinity.

In Vitro Selectivity Screening Panel Component

Because the compound belongs to a chemotype with known PIM family activity, it is a valuable addition to a kinase selectivity screening panel. It can act as a positive control for PIM-1/PIM-3 activity in biochemical assays, helping to define the selectivity window for new chemical entities, especially when compared to less selective, first-generation PIM inhibitors [1].

Quote Request

Request a Quote for 4,6-dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.